molecular formula C16H19N5O2 B2745976 N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946334-96-9

N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2745976
CAS RN: 946334-96-9
M. Wt: 313.361
InChI Key: OAVRCEPCHGWRTH-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing an imidazole ring, are known to have a wide range of biological activities . They can be found in many important synthetic drug molecules and have been used in the development of new drugs .

Scientific Research Applications

Synthesis and Antitumor Potential

Research has been conducted on the synthesis of imidazotetrazines and their derivatives, showing a broad-spectrum antitumor activity against various leukemia types. Stevens et al. (1984) describe the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their curative activity against L-1210 and P388 leukemia. This work indicates that these compounds may act as prodrugs, opening to form active triazenes in aqueous conditions, suggesting a mechanism for their antitumor effects (Stevens et al., 1984).

Antimicrobial and Antiviral Research

Further studies have expanded on the chemical versatility of triazine derivatives, examining their potential as antimicrobial and antiviral agents. For example, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, showing excellent broad-spectrum antimicrobial activity against bacterial and fungal strains. This research underscores the importance of structural variation in enhancing biological activity, with potential implications for designing new antimicrobial agents (Padalkar et al., 2014).

Novel Synthesis Approaches

Innovative synthetic methods have been developed to create more complex imidazotetrazine derivatives with enhanced biological properties. Wang et al. (1996) discuss the synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a key derivative in the production of the antitumor drug temozolomide. This work highlights the importance of methylation processes in the synthesis of therapeutically relevant compounds, showcasing the synthetic versatility of imidazotetrazines (Wang & Stevens, 1996).

Environmental and Material Science Applications

Beyond medicinal chemistry, research into triazine derivatives extends to environmental and material sciences. Sekizkardes et al. (2014) explored triazine-based benzimidazole-linked polymers for CO2 capture, demonstrating significant adsorption capacities. This research not only showcases the environmental applications of triazine derivatives but also contributes to the development of materials for sustainable technologies (Sekizkardes et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some imidazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For instance, some compounds may be harmful if swallowed, cause skin irritation, or be hazardous to the environment .

Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is ongoing interest in the development of new drugs based on imidazole derivatives due to their broad range of biological activities .

properties

IUPAC Name

N-butyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-2-3-9-17-14(22)13-15(23)21-11-10-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVRCEPCHGWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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